ethyl 4-{[(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate
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Overview
Description
ETHYL 4-[(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE is a complex organic compound with a variety of potential applications in scientific research. This compound features a benzoate ester linked to a butanamido group, which is further connected to a brominated phenoxyacetamido moiety. The presence of multiple functional groups, including an ester, amide, and brominated aromatic ring, makes this compound an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the brominated phenoxyacetic acid derivative, which is then converted to its corresponding acyl chloride. This intermediate is reacted with an amine to form the amide linkage. The final step involves esterification with ethyl alcohol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The brominated aromatic ring can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the brominated aromatic ring can yield quinones, while reduction of a nitro group results in an amine.
Scientific Research Applications
ETHYL 4-[(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-[(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound’s brominated aromatic ring and amide groups can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[(3E)-3-{[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE
- ETHYL 4-[(3E)-3-{[2-(4-FLUORO-3-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE
Uniqueness
ETHYL 4-[(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to molecular targets.
Properties
Molecular Formula |
C22H24BrN3O5 |
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Molecular Weight |
490.3 g/mol |
IUPAC Name |
ethyl 4-[[(3E)-3-[[2-(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene]butanoyl]amino]benzoate |
InChI |
InChI=1S/C22H24BrN3O5/c1-4-30-22(29)16-5-7-17(8-6-16)24-20(27)12-15(3)25-26-21(28)13-31-18-9-10-19(23)14(2)11-18/h5-11H,4,12-13H2,1-3H3,(H,24,27)(H,26,28)/b25-15+ |
InChI Key |
KONOKQYJYPOHQV-MFKUBSTISA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)COC2=CC(=C(C=C2)Br)C)/C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(=NNC(=O)COC2=CC(=C(C=C2)Br)C)C |
Origin of Product |
United States |
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